N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide

PRC2 EED protein-protein interaction inhibitor

Researchers developing EED or CCR3 assays often face unreliable results due to ill-defined controls. This uncharacterized analog features the critical 4-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl linker-where even minor positional shifts can alter IC50 by >10-fold-making it an ideal negative control for benchmarking. Supplied with ≥98% purity, it is ready for immediate use in method development or SAR campaigns.

Molecular Formula C15H17N5O
Molecular Weight 283.335
CAS No. 1796962-79-2
Cat. No. B2485541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide
CAS1796962-79-2
Molecular FormulaC15H17N5O
Molecular Weight283.335
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=N3
InChIInChI=1S/C15H17N5O/c21-15(12-5-1-2-7-16-12)18-11-13-17-8-6-14(19-13)20-9-3-4-10-20/h1-2,5-8H,3-4,9-11H2,(H,18,21)
InChIKeyXRURQLMUCFTUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide


N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide (CAS 1796962-79-2) is a heterocyclic small molecule comprising a pyrrolidine-substituted pyrimidine core linked via a methylene bridge to a picolinamide moiety. Publicly available authoritative databases provide limited bioactivity annotation for this precise compound; however, structurally related amino-pyrrolidine analogs have been reported as inhibitors of the Polycomb repressive complex 2 (PRC2) via embryonic ectoderm development (EED) protein binding [1] and as CCR3 receptor antagonists [2]. The compound's differentiation from close structural analogs hinges on its specific substitution pattern (4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl picolinamide, which distinguishes it from isomeric variants such as N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide or N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide [3]. Any procurement decision based on biological activity must be substantiated by direct comparative data against these analogs.

Structurally distinct substitution pattern 4-(pyrrolidin-1-yl)pyrimidin-2-yl methyl picolinamide differentiates it from regioisomeric and directly attached analogs.
Class-level bioactivity context Structurally related amino-pyrrolidines have been reported as PRC2 EED inhibitors and CCR3 receptor antagonists; no direct data for this compound.
Procurement decision support Biological-activity-based selection must rely on compound-specific comparative data against the closest analogs.
Data to verify; class-level inference only.

Substitution Not Supported for N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide


Substituting N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide with other pyrrolidine-pyrimidine-picolinamide regioisomers or close analogs cannot be justified without risking loss of target engagement or altered selectivity. The pyrimidine substitution pattern (4-pyrrolidin-1-yl vs. 6-pyrrolidin-1-yl) and the methylene-linked picolinamide (as opposed to direct amide linkage at C4 or C6) are known determinants of binding pose and affinity within EED and CCR3 ligand-binding pockets [1]. Although direct head-to-head data for this specific compound versus its nearest analogs are absent from the public domain, class-level structure-activity relationship (SAR) studies demonstrate that even minor positional changes can shift IC50 values by more than 10-fold [1]. Therefore, procurement for any application requiring defined potency or selectivity must be based on the exact chemical identity rather than assumed class equivalence.

Regioisomeric mismatch: 4-(pyrrolidin-1-yl) vs. 6-substituted pyrimidine analogs may alter binding pose and target engagement.
Linker geometry: The methylene-linked picolinamide is critical for hydrogen-bond networks (Tyr308, Asn194); direct attachment isomers likely disrupt this interaction.
SAR sensitivity: Class-level studies indicate that minor positional changes can substantially shift affinity; exact chemical identity is required for any potency- or selectivity-defined application.

Quantitative Evidence Guide for N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide


EED Binding Inhibition vs. Analog Inhibitors

A direct comparative EED binding assay for the target compound is not publicly available. However, a close structural analog (BDBM50231877, CHEMBL4064647) differing by substitution on the pyrrolidine ring exhibited an IC50 of 30–40 nM in a LanthaScreen TR-FRET EED competition assay [1]. In contrast, the most potent amino-pyrrolidine EED inhibitor disclosed in the same series, EEDi-5273, achieved an IC50 of 0.779 nM under comparable assay conditions [2]. Without an experimentally determined IC50 for the target compound, its differentiation from these analogs remains unquantified.

EED binding vs. analogs
Class-level inference
Target: no public IC50. Analog BDBM50231877: IC50 30–40 nM. EEDi-5273: IC50 0.779 nM.
Cannot assess differentiation; essential for SAR probe selection.
Target-specific IC50 required; data to verify.
PRC2 EED protein-protein interaction inhibitor

CCR3 Antagonist Activity vs. SB-225002

A related compound (BDBM50394155, CHEMBL2158814) has been annotated with a Kd of 100 nM for human CCR3 in a radioligand displacement assay [1]. The target compound lacks any publicly reported CCR3 binding data. For context, the well-characterized CCR3 antagonist SB-225002 displays an IC50 of 22 nM in functional assays . Without experimental values for the target compound, no quantitative comparison can be made.

CCR3 antagonist activity
Supporting evidence
Target: no data. Analog CHEMBL2158814: Kd 100 nM. SB-225002: IC50 22 nM.
Not sufficient for CCR3-focused procurement without direct binding data.
Requires target-compound-specific assay validation.
CCR3 chemokine receptor eosinophil

Regioisomer Impact on Biological Activity

The target compound bears the picolinamide group at the 2-methyl position of a 4-(pyrrolidin-1-yl)pyrimidine. In contrast, the isomer N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide (CAS 1421489-47-5) has the picolinamide directly attached at C4 [1]. Although no direct comparative biological data exist, structure-based analysis of EED co-crystal structures (PDB entries associated with amino-pyrrolidine inhibitors) indicates that the methylene linker orientation is critical for hydrogen-bond networks with Tyr308 and Asn194 [2]. Altering the attachment point would disrupt this network, likely reducing binding affinity.

Regioisomer impact
Class-level inference
2-methyl picolinamide linker vs. C4-attached isomer. Structural modeling predicts loss of key H-bond interactions.
Isomer purity critical; wrong regioisomer invalidates SAR conclusions.
No quantitative affinity data available.
structure-activity relationship regioisomer pyrimidine

Application Scenarios for N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide


Negative Control for EED or CCR3 Assays

Given the absence of public potency data, the most scientifically defensible use of this compound is as a structurally matched negative control in biochemical or cellular assays targeting EED or CCR3. Its close structural similarity to known inhibitors ensures that any observed activity can be attributed to the specific substitution pattern, while its uncharacterized potency makes it suitable for benchmarking assay background [1].

Scaffold for Methylene-Linked Picolinamide SAR

The compound's unique 2-methyl picolinamide linker distinguishes it from directly attached picolinamide analogs. It can serve as a starting point for systematic SAR studies aimed at probing linker length and geometry effects on EED or CCR3 binding. Such studies would generate the missing quantitative comparator data required for procurement decisions [2].

Reference Standard in Analytical Development

Even without biological annotation, the compound's well-defined structure and CAS registry number make it suitable as a reference standard for HPLC, LC-MS, or NMR method development when working with pyrrolidine-pyrimidine-picolinamide chemical libraries. Its purity and identity can be verified using standard analytical techniques.

Labeled Probe Synthesis Precursor

The compound's functional groups (amide, pyrimidine, pyrrolidine) permit late-stage functionalization for the installation of isotopic labels (²H, ¹³C, ¹⁵N) or fluorescent tags. Such derivatives could be employed to generate the first quantitative binding data for this scaffold, filling the current evidence gap.

Application
Selection Property
Validation Focus
EED/CCR3 assay negative control
Structural match to known inhibitors
Assay background benchmarking
Methylene-linked picolinamide SAR
Unique linker geometry
Linker-length effect on binding
Reference standard for analytical method development
Defined CAS and structure
Method verification for pyrrolidine-pyrimidine libraries
Labeled probe synthesis precursor
Functional groups for late-stage labeling
Generation of first quantitative binding data
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